![molecular formula C11H14O4 B039178 [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol CAS No. 118418-23-8](/img/structure/B39178.png)
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol
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Overview
Description
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is an organic compound that features a dioxolane ring attached to a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
Structure
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
- Functional Groups : The compound features a dioxolane ring, a methanol group, and a 4-methoxyphenyl substituent.
Physical Properties
The presence of the methoxy group enhances the solubility and reactivity of the compound in various chemical environments, making it suitable for multiple applications. The dioxolane ring contributes to its stability and potential biological activity.
Pharmaceuticals
Therapeutic Potential : The structural features of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol suggest its potential as a precursor for new drug candidates. Its ability to interact with biological systems makes it a candidate for further exploration in drug development aimed at improving efficacy or reducing side effects .
Case Study : Research has indicated that derivatives of dioxolane compounds exhibit antifungal and antibacterial properties. For instance, related compounds have been studied for their effectiveness against various pathogens, suggesting that this compound may share similar bioactivity .
Agricultural Chemicals
Pesticide Development : The compound's unique structure may lead to the development of novel agrochemicals with enhanced effectiveness against pests while minimizing environmental impact. Its solubility characteristics could improve the formulation of pesticides.
Industrial Applications
Solvent Properties : Due to its chemical structure, this compound can serve as a solvent in various industrial processes. Its ability to dissolve different substances makes it useful in chemical manufacturing and formulation chemistry .
Mechanism of Action
The mechanism of action of [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and methoxy-phenyl group contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar to [1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol but with a six-membered ring.
Tetrahydrofuran: A five-membered ring compound with similar solvent properties.
Ethylene Glycol: A simple diol used in the synthesis of dioxolane derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to form stable acetal linkages and its reactivity under various conditions make it a versatile compound in synthetic chemistry .
Biological Activity
[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol is an organic compound characterized by a dioxolane ring and a methoxy-substituted phenyl group. Its molecular formula is C11H14O4, with a molecular weight of 210.23 g/mol. This compound has garnered attention in pharmacological studies due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, acting as a ligand that binds to specific enzymes or receptors. The structural features of the compound enhance its binding affinity and specificity, making it a candidate for drug discovery and development .
Pharmacological Potential
Research indicates that derivatives of this compound may exhibit activity against multiple biological targets, including:
- Antifungal Activity : Similar compounds have shown promising antifungal properties, suggesting that this compound could also possess such effects .
- Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems .
- Antineoplastic Activity : Some studies have explored the potential of compounds containing dioxolane structures in cancer treatment, indicating that they may inhibit tumor growth by targeting specific kinases involved in cancer progression .
Study 1: Antifungal Activity
A study examined the antifungal properties of dioxolane derivatives, demonstrating that compounds similar to this compound exhibited enhanced antifungal activity compared to traditional azoles. The results suggested that structural modifications could improve efficacy against resistant fungal strains .
Study 2: Antioxidant Activity Assessment
In vitro tests evaluated the antioxidant capacity of methanolic extracts containing dioxolane derivatives. The study utilized DPPH radical scavenging assays, revealing that certain concentrations of these extracts significantly reduced radical levels, indicating strong antioxidant potential. For instance, extracts showed EC50 values comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Study 3: Antineoplastic Properties
Research focusing on kinase inhibitors highlighted the potential of dioxolane-containing compounds in disrupting cancer cell signaling pathways. The profiling of various derivatives indicated selective inhibition of kinases associated with tumor growth, suggesting a promising avenue for developing new cancer therapies based on this compound analogs .
Table 1: Summary of Biological Activities
Table 2: Comparative EC50 Values for Antioxidants
Compound | EC50 (mg/mL) |
---|---|
Ascorbic Acid | 0.44 ± 0.03 |
BHT | 0.37 ± 0.02 |
Dioxolane Extract | 1.16 ± 0.20 |
Properties
IUPAC Name |
1,3-dioxolan-2-yl-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBOYTUGFSEWGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2OCCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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